molecular formula C5H6N2O B3044146 2-Methoxy-d3-pyrazine CAS No. 32046-21-2

2-Methoxy-d3-pyrazine

Cat. No. B3044146
CAS RN: 32046-21-2
M. Wt: 113.13 g/mol
InChI Key: WKSXRWSOSLGSTN-FIBGUPNXSA-N
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Description

2-Methoxy-d3-pyrazine is a chemical compound that belongs to the class of methoxypyrazines . Methoxypyrazines are a class of chemical compounds that produce odors . They have been identified as additives in cigarette manufacture . Two methoxypyrazine compounds, 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP), are considered to be important determinants of “green” (i.e., herbal, grassy, or vegetal) flavors in Sauvignon blanc wines .


Molecular Structure Analysis

The molecular formula of 2-Methoxy-d3-pyrazine is C5H6N2O . The structure of pyrazines is a six-membered, monocyclic aromatic ring molecule with two nitrogen atoms in the para-1,4-position .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 2-Methoxy-d3-pyrazine .

Scientific Research Applications

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives are known for their diverse pharmacological properties. These compounds have been extensively studied and patented for their potential as active pharmaceutical ingredients. Their applications span across various therapeutic areas, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis. The structural diversity of pyrazine derivatives allows for a wide range of biological activities, making them a significant area of interest for drug development and research (Ferreira & Kaiser, 2012); (Doležal & Zítko, 2015).

Pyrazines in Food Science

In the food industry, pyrazines contribute to the flavor profiles of various products. They are particularly noted for imparting baking, roasted, and nutty flavors. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a key process for synthesizing pyrazines in food. Control strategies for the generation of pyrazines through the Maillard reaction have been explored, focusing on enhancing desirable flavors or minimizing unwanted by-products (Yu et al., 2021).

Molecular Interactions and Drug Discovery

Pyrazine-based compounds exhibit unique interactions with proteins due to their heteroaromatic nature, combining properties of heteroatoms with aromatic moieties. These interactions include hydrogen bonding, π-interactions, and coordination to metal ions, which are crucial for drug design and medicinal chemistry. Understanding these molecular interactions helps in the development of drug-like molecules with high potential for therapeutic applications (Juhás & Zítko, 2020).

Pyrazines in Synthetic Chemistry

Pyrazines, including phenazine and pyrazine heterocycles, have shown significant reactivity and biological activities relevant to disease treatment. Their complex reactivity profiles have been utilized in innovative synthetic methodologies, drug discovery efforts, and medicinal chemistry programs. These compounds serve as platforms for the development of new therapeutic agents, highlighting their value in medicinal and pharmaceutical industries (Huigens et al., 2022).

Safety And Hazards

2-Methoxy-d3-pyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-(trideuteriomethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSXRWSOSLGSTN-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-d3-pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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